molecular formula C14H13NO4S B8665061 4-(N-m-tolylsulfamoyl)benzoic acid

4-(N-m-tolylsulfamoyl)benzoic acid

Cat. No.: B8665061
M. Wt: 291.32 g/mol
InChI Key: ULGYWQQMESUOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-m-Tolylsulfamoyl)benzoic acid is a chemical compound of significant interest in organic and medicinal chemistry research, integrating a benzoic acid moiety with a meta-tolylsulfonamide group. This structure suggests potential as a versatile synthetic intermediate or a scaffold for developing bioactive molecules. The compound features a sulfonamide group bridging a meta-methyl-substituted benzene ring (m-tolyl) and a para-carboxy-substituted benzene ring (benzoic acid). The sulfonamide functional group is a key pharmacophore known to confer various biological activities and is commonly found in enzyme inhibitors, particularly carbonic anhydrase inhibitors . The presence of the carboxylic acid group enhances the molecule's solubility and provides a handle for further chemical derivatization, such as the formation of esters or amides . Similarly, the methyl group on the m-tolyl ring can influence the compound's lipophilicity and metabolic profile. Researchers can explore this compound for applications in synthesizing more complex sulfonamide derivatives, studying structure-activity relationships (SAR), or as a potential precursor in pharmaceutical development. The mechanism of action for any biological activity would be highly context-dependent but could involve interference with enzymatic processes, a trait common to many sulfonamide-based compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

4-[(3-methylphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C14H13NO4S/c1-10-3-2-4-12(9-10)15-20(18,19)13-7-5-11(6-8-13)14(16)17/h2-9,15H,1H3,(H,16,17)

InChI Key

ULGYWQQMESUOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 N M Tolylsulfamoyl Benzoic Acid

Strategic Approaches to the Synthesis of 4-(N-m-tolylsulfamoyl)benzoic acid and Related Structures

The synthesis of this compound is typically achieved through a multi-step process that involves the formation of a key sulfonyl chloride intermediate followed by a sulfonamide coupling reaction.

Precursor Synthesis: Chlorosulfonylation of Substituted Benzoic Acids (e.g., 4-methylbenzoic acid)

The initial step in the synthesis of the target molecule involves the chlorosulfonylation of a substituted benzoic acid, such as 4-methylbenzoic acid (p-toluic acid). This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, which is a crucial precursor for the subsequent sulfonamide formation. The reaction is typically carried out by treating the benzoic acid derivative with an excess of chlorosulfonic acid. google.compageplace.de For instance, the chlorosulfonylation of 4-chlorobenzoic acid is achieved by heating with chlorosulfonic acid, followed by quenching with ice-water to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid. google.com A similar strategy can be applied to 4-methylbenzoic acid. The electrophilic aromatic substitution reaction is directed by the activating methyl group and the deactivating, meta-directing carboxylic acid group.

The general reaction is as follows: CH₃C₆H₄COOH + ClSO₃H → ClSO₂C₆H₃(CH₃)COOH + H₂O

The resulting 4-methyl-3-(chlorosulfonyl)benzoic acid or other isomers are then key intermediates for the next step. It is important to note that the reaction conditions, such as temperature and reaction time, can influence the regioselectivity of the chlorosulfonylation. stackexchange.com

Sulfonamide Coupling Reactions for the Formation of the Sulfamoyl Moiety with Substituted Anilines (e.g., m-toluidine)

The formation of the sulfonamide linkage is achieved by reacting the previously synthesized sulfonyl chloride with a substituted aniline, in this case, m-toluidine (B57737) (3-methylaniline). ontosight.ai This nucleophilic substitution reaction, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, results in the formation of the N-S bond characteristic of sulfonamides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com

The general reaction scheme is: ClSO₂C₆H₃(CH₃)COOH + CH₃C₆H₄NH₂ → CH₃C₆H₄NHSO₂C₆H₃(CH₃)COOH + HCl

This coupling reaction is a widely used and robust method for the synthesis of a diverse range of sulfonamides. ontosight.ai

Carboxylic Acid Formation through Hydrolysis of Ester Precursors

In some synthetic routes, the carboxylic acid functionality may be protected as an ester, for example, a methyl or ethyl ester, to prevent unwanted side reactions during the chlorosulfonylation or sulfonamide coupling steps. The final step in such a pathway is the hydrolysis of the ester to yield the desired carboxylic acid. This transformation is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification. sigmaaldrich.com

For example, the hydrolysis of a methyl ester precursor would proceed as follows: CH₃C₆H₄NHSO₂C₆H₃(CH₃)COOCH₃ + NaOH → CH₃C₆H₄NHSO₂C₆H₃(CH₃)COONa + CH₃OH CH₃C₆H₄NHSO₂C₆H₃(CH₃)COONa + HCl → CH₃C₆H₄NHSO₂C₆H₃(CH₃)COOH + NaCl

This straightforward hydrolysis step is generally high-yielding and provides the final this compound.

Functionalization and Derivatization Strategies of the this compound Core

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These modifications can be targeted at either the benzoic acid ring or the m-tolyl moiety.

Modifications on the Benzoic Acid Ring System

The benzoic acid portion of the molecule offers several sites for functionalization. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new functional groups. The carboxylic acid group itself can be converted into a variety of other functional groups. For instance, it can be reduced to an alcohol, converted to an amide by reaction with an amine, or transformed into an ester. mdpi.com Furthermore, the aromatic protons can potentially be substituted with halogens or other groups through directed metallation-substitution sequences, providing access to a wider range of derivatives. organic-chemistry.org

Table 1: Potential Modifications on the Benzoic Acid Ring

Functional Group Potential Modification Reagents and Conditions
Carboxylic Acid Esterification Alcohol, Acid Catalyst
Carboxylic Acid Amidation Amine, Coupling Agent (e.g., DCC, EDC)
Carboxylic Acid Reduction to Alcohol LiAlH₄, BH₃·THF
Aromatic Ring Halogenation X₂ (X = Cl, Br), Lewis Acid

Modifications on the m-Tolyl Moiety

The m-tolyl group also presents opportunities for chemical modification. The methyl group can be a handle for further reactions. For example, it can be oxidized to a carboxylic acid or halogenated under radical conditions. The aromatic ring of the tolyl group can also undergo electrophilic substitution reactions. The directing effects of the methyl group (ortho, para-directing) and the sulfonamide group will influence the regioselectivity of these reactions.

Table 2: Potential Modifications on the m-Tolyl Moiety

Functional Group Potential Modification Reagents and Conditions
Methyl Group Oxidation to Carboxylic Acid KMnO₄, heat
Methyl Group Radical Halogenation NBS, light/radical initiator
Aromatic Ring Halogenation X₂ (X = Cl, Br), Lewis Acid

These derivatization strategies allow for the systematic modification of the this compound structure, enabling the synthesis of a library of related compounds for further investigation.

Synthesis of Related Bifunctional Sulfonamide-Amide Derivatives

The structure of this compound features both a sulfonamide and a carboxylic acid group, making it a valuable scaffold for the synthesis of bifunctional derivatives. The carboxylic acid moiety can be readily converted into an amide, leading to compounds with both sulfonamide and amide functionalities.

A general approach to synthesizing these derivatives involves peptide coupling reactions. In a typical procedure, this compound is reacted with a variety of amines in the presence of coupling agents. Common coupling reagents used for this transformation include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). These reagents facilitate the formation of an amide bond between the carboxylic acid of the parent compound and the amino group of the reacting amine.

The reaction is typically carried out in a suitable organic solvent, such as chloroform (B151607) and methanol, and the progress of the reaction can be monitored using thin-layer chromatography (TLC). researchgate.net Upon completion, the resulting bifunctional sulfonamide-amide derivative is isolated and purified. This methodology allows for the creation of a diverse library of compounds by varying the amine component in the reaction.

An example of a related synthesis involves the reaction of 4-methylbenzoic acid with ethylpiperazine-1-carboxylate to form an amide, which is then chlorosulfonated. koreascience.krup.ac.za The resulting sulfonyl chloride can then be reacted with various anilines to produce a range of bifunctional sulfonamide-amide derivatives. koreascience.krup.ac.za While this starts from a different benzoic acid derivative, it illustrates the general principle of combining amide and sulfonamide synthesis to create bifunctional molecules.

Reactant 1Reactant 2Coupling AgentsProduct Class
This compoundVarious AminesEDCI, HOBtBifunctional Sulfonamide-Amide Derivatives
4-methylbenzoic acidethylpiperazine-1-carboxylateEt3N, HOBt, EDCAmide Intermediate
Amide IntermediateChlorosulfonic Acid-Sulfonyl Chloride Intermediate
Sulfonyl Chloride IntermediateVarious Anilines-Bifunctional Sulfonamide-Amide Derivatives

Reaction Kinetics and Optimization Parameters in Synthetic Pathways

The efficiency of the synthesis of this compound and its derivatives is influenced by several parameters, including reaction time, temperature, and the choice of catalyst. While specific kinetic studies on the synthesis of this compound are not extensively detailed in the provided search results, general principles of related reactions, such as esterification of benzoic acid, can offer insights.

For instance, studies on the esterification of benzoic acid have shown that the reaction can follow first-order kinetics with respect to the benzoic acid. researchgate.net The reaction rate is also significantly influenced by the type of catalyst used.

In the context of preparing the precursor for this compound, which would likely be a sulfonyl chloride derivative of benzoic acid, the reaction conditions are crucial. The synthesis of a related compound, 3-(chlorosulfonyl)-4-methylbenzoic acid, involves heating 4-methylbenzoic acid with chlorosulfonic acid at 100°C for 3 hours. koreascience.kr This suggests that elevated temperatures and sufficient reaction times are necessary for the chlorosulfonation step.

The subsequent reaction to form the sulfonamide, where the sulfonyl chloride reacts with an amine (m-toluidine in the case of the title compound), is typically sensitive to the stoichiometry of the reactants and the presence of a base to neutralize the HCl byproduct. Optimization of these parameters is key to achieving high yields and purity of the final product.

Table of Synthetic Parameters for Related Reactions:

Reaction StepReactantsTemperature (°C)Time (h)Catalyst/Reagent
Chlorosulfonation4-methylbenzoic acid, Chlorosulfonic acid1003-
Amide CouplingBenzoic acid derivatives, AminesRoom TemperatureSeveral hoursEDCI, HOBt
EsterificationBenzoic acid, Alcohols393-433 K-Phosphotungstic acid or H2SO4

Further research would be beneficial to establish a detailed kinetic model for the synthesis of this compound, which would enable precise control and optimization of the manufacturing process.

Spectroscopic Characterization and Structural Elucidation of 4 N M Tolylsulfamoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy serves as a cornerstone for the elucidation of the molecular structure of 4-(N-m-tolylsulfamoyl)benzoic acid, providing detailed information about the hydrogen and carbon frameworks.

Proton NMR (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum of a related compound, benzoic acid, shows distinct signals that can be used for comparison. The carboxylic acid proton is typically observed as a singlet at a high chemical shift, around 12-13 ppm. The aromatic protons of the benzene (B151609) ring appear in the range of 7.4-8.1 ppm. docbrown.info For this compound, one would expect to see signals for the protons on both the benzoic acid ring and the m-tolyl group. The protons on the benzoic acid ring, being ortho and meta to the electron-withdrawing sulfamoyl and carboxyl groups, would likely have distinct chemical shifts. The protons on the m-tolyl group would also exhibit a characteristic splitting pattern.

Proton Environment Expected Chemical Shift (ppm)
Carboxylic Acid (COOH)~12-13
Aromatic (Benzoic Acid Ring)~7.5-8.2
Aromatic (m-Tolyl Ring)~7.0-7.5
Methyl (CH₃)~2.3
Sulfonamide (SO₂NH)Variable

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For benzoic acid, the carboxyl carbon appears around 172 ppm, while the aromatic carbons are observed between 128 and 134 ppm. chemicalbook.com In this compound, the carbon atoms of both aromatic rings would be distinguishable. The carbon attached to the carboxyl group and the carbons bonded to the sulfonyl group would have characteristic chemical shifts influenced by these functional groups.

Carbon Environment Expected Chemical Shift (ppm)
Carboxylic Acid (C=O)~167-173
Aromatic (C-S)~140-145
Aromatic (C-C(O))~130-135
Aromatic (C-H)~125-130
Methyl (CH₃)~21

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. The broad O-H stretch of the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The N-H stretch of the sulfonamide group would be observed in the 3200-3300 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would give rise to strong bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be seen in the 1400-1600 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch~1700
SulfonamideN-H Stretch3200-3300
SulfonamideS=O Asymmetric Stretch~1350
SulfonamideS=O Symmetric Stretch~1160
AromaticC-H Stretch>3000
AromaticC=C Stretch1400-1600

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which can provide structural information. For a related compound, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, the molecular weight is 296.726 g/mol . nist.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-S and S-N bonds, leading to characteristic fragment ions. For instance, fragments corresponding to the tolylsulfonyl cation and the benzoic acid radical cation might be observed.

Computational Chemistry and Molecular Modeling Studies of 4 N M Tolylsulfamoyl Benzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it well-suited for the analysis of moderately sized organic molecules like 4-(N-m-tolylsulfamoyl)benzoic acid. DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic parameters and reactivity indicators. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such investigations, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.netresearchgate.netnih.gov

Table 1: Predicted Optimized Geometric Parameters of this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)

| Data | Data not available in the searched literature for this compound. | Data not available in the searched literature for this compound. | Data not available in the searched literature for this compound. |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are used to interpret experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular motions can be achieved. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method. nih.govresearchgate.netresearchgate.net

A theoretical vibrational analysis of this compound would allow for the assignment of characteristic vibrational modes, such as the stretching vibrations of the C=O, O-H, S=O, and N-H groups, as well as the various vibrations of the benzene (B151609) rings.

Table 2: Theoretical Vibrational Frequencies of this compound

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Assignment

| Data | Data not available in the searched literature for this compound. | Data not available in the searched literature for this compound. | Data not available in the searched literature for this compound. |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to predict the NMR chemical shifts of molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR spectra can be simulated. These theoretical spectra are invaluable for assigning the signals in experimental NMR spectra and for confirming the chemical structure of the compound.

For this compound, theoretical NMR predictions would help in assigning the chemical shifts of the protons and carbon atoms in the two distinct aromatic rings and the methyl and carboxylic acid groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H NMR Data not available in the searched literature for this compound. Data not available in the searched literature for this compound.

| ¹³C NMR | Data not available in the searched literature for this compound. | Data not available in the searched literature for this compound. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive. researchgate.net

An FMO analysis of this compound would reveal the distribution of the HOMO and LUMO across the molecule, indicating the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO gap would provide a measure of its kinetic stability.

Table 4: Frontier Molecular Orbital Properties of this compound

Parameter Energy (eV)
HOMO Data not available in the searched literature for this compound.
LUMO Data not available in the searched literature for this compound.

| HOMO-LUMO Gap (ΔE) | Data not available in the searched literature for this compound. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red regions, indicating negative potential, are susceptible to electrophilic attack, while blue regions, indicating positive potential, are prone to nucleophilic attack. The MEP is a valuable tool for predicting the reactive sites of a molecule and for understanding intermolecular interactions.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxyl and sulfonyl groups as regions of high negative potential, while the acidic proton of the carboxyl group and the N-H proton would be regions of positive potential.

Table 5: Molecular Electrostatic Potential (MEP) Analysis of this compound

Region of Interest Potential (kcal/mol) Predicted Reactivity

| Data | Data not available in the searched literature for this compound. | Data not available in the searched literature for this compound. |

Computational methods can be used to predict the acidity of a molecule by calculating its pKa value. This often involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). Understanding the acidity is crucial for predicting the behavior of the compound in different chemical environments. Proton transfer analysis can also be performed to investigate the energetics of proton transfer from the carboxylic acid group.

A theoretical acidity prediction for this compound would quantify the acidity of the carboxylic acid proton, providing insight into its ionization state at different pH values.

Table 6: Theoretical Acidity Prediction for this compound

Parameter Predicted Value
pKa Data not available in the searched literature for this compound.

| Gibbs Free Energy of Deprotonation (kcal/mol) | Data not available in the searched literature for this compound. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, revealing the time-evolved behavior of molecules and their complexes. These simulations provide a detailed picture of conformational changes and intermolecular interactions that are critical for understanding biological activity.

MD simulations are instrumental in assessing the stability of ligand-protein complexes. nih.gov For sulfonamide-benzoic acid analogues, these simulations track the root-mean-square deviation (RMSD) and radius of gyration to evaluate the stability and compactness of the protein-ligand complex over time. nih.gov Stable RMSD values throughout a simulation indicate that the ligand remains securely bound within the protein's active site, suggesting a stable complex. nih.gov

The stability of protein-ligand complexes can also be qualitatively estimated using methods like thermal titration molecular dynamics (TTMD). nih.gov This technique involves running a series of MD simulations at progressively higher temperatures to assess the stability of the protein-ligand interactions, which can help in distinguishing high-affinity binders from low-affinity ones. nih.gov

The binding of a ligand to a protein is governed by a network of intermolecular interactions. MD simulations allow for a detailed analysis of these forces, including hydrogen bonds and hydrophobic interactions. For sulfonamide-benzoic acid analogues, hydrogen bonds often play a crucial role in anchoring the ligand to the protein's active site. nih.govpeerj.com

For example, in the interaction of sulfonamides with triosephosphate isomerase, MD simulations revealed that the complexes are stabilized by a combination of polar and non-polar amino acid residues through hydrogen bonding, electrostatic, and van der Waals interactions. peerj.com Similarly, studies on benzoic acid derivatives have shown the importance of hydrogen bonding and hydrophobic interactions for optimal binding to protein active sites. nih.gov

The nature of these interactions can be further elucidated using quantum-chemical simulations, which can provide a deeper understanding of the electronic structure and dynamics of hydrogen bonds. nih.gov These studies have shown that the strength of hydrogen bonds is correlated with their covalency and that dispersion and induction are decisive factors in these intermolecular interactions. nih.gov The confinement of molecules, such as benzoic acid, can also impact their hydrogen bond network, leading to more efficient packing and organization. nih.govunimi.it

Molecular Docking Studies for Binding Affinity Prediction and Interaction Site Identification in Target Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is widely used to estimate the binding affinity and identify the key interactions between a ligand and its target protein. mdpi.comresearchgate.net

For sulfonamide-benzoic acid analogues, docking studies have been instrumental in understanding their binding modes. For instance, docking studies of various benzoic acid derivatives against the SARS-CoV-2 main protease have been used to predict their binding affinities and interactions with the active site residues. mdpi.com These studies can reveal crucial hydrogen bonds and hydrophobic interactions that contribute to the binding energy. researchgate.net

In a study of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, molecular docking was used to investigate their interactions with α-glucosidase and α-amylase, revealing that the compounds interact with the active sites through hydrogen bonding and various pi interactions. nih.gov Similarly, docking studies of sulfonamide derivatives with glycolytic enzymes have shown varying binding affinities, with some compounds exhibiting stronger interactions than others. researchgate.net The insights from these studies can help in rationalizing the structure-activity relationships (SAR) and in the design of more potent inhibitors. nih.govrsc.org

The following table summarizes the binding affinities of some sulfonamide analogues to FKBP12, as determined by a competitive fluorescence polarization assay.

CompoundCoreArKD (nM) nih.gov
1 (1S,5S,6R)-2-oxo-3-(pyirin-2-ylmethyl)-3,10-diazabicyclo[4.3.1]decan-10-yl3,5-dichlorophenyl2.6
4a (1S,5S,6R)-2-oxo-3-(pyirin-2-ylmethyl)-3,10-diazabicyclo[4.3.1]decan-10-yl3,5-dichlorophenylData not available
4b (1S,5S,6R)-2-oxo-3-(pyirin-2-ylmethyl)-3,10-diazabicyclo[4.3.1]decan-10-yl3,5-dichlorophenylData not available

Note: The binding affinities for 4a and 4b were weaker than for compound 1, but specific values were not provided in the source.

Computational Pharmacokinetics and Bioavailability Predictions (In Silico) for Sulfonamide Derivatives

In silico methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.govnih.gov These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.

The pharmacokinetic properties of sulfonamides are generally characterized by good absorption from the gastrointestinal tract and distribution throughout the body. numberanalytics.com They are primarily metabolized in the liver through acetylation and excreted by the kidneys. numberanalytics.com Computational models can help predict these properties for novel sulfonamide derivatives, aiding in the selection of candidates with desirable drug-like characteristics. nih.govnih.gov

The following table presents a selection of predicted ADMET-related parameters for a series of sulfonamide derivatives.

ParameterPredicted Value Range nih.gov
Molecular Weight 389.43 - 542.67
LogP 2.39 - 4.41
H-bond Donors 1.0 - 2.0
H-bond Acceptors 5.5 - 7.8
Rule of Five Violations 0
Rule of Three Violations 0 - 1

These in silico predictions, while not a substitute for experimental data, provide valuable guidance for the optimization of lead compounds and the selection of candidates for further preclinical and clinical development.

Molecular Interactions and Mechanistic Investigations of 4 N M Tolylsulfamoyl Benzoic Acid in Vitro/in Silico

Structure-Activity Relationship (SAR) Studies of 4-(N-m-tolylsulfamoyl)benzoic acid Derivatives

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key chemical features of a molecule that are responsible for its biological activity. For derivatives of this compound, these studies have explored how modifying specific parts of the molecular scaffold influences their interaction with protein targets.

Systematic structural modifications of sulfamoylbenzoic acid derivatives have demonstrated a clear impact on their binding efficacy and specificity. Research on N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α) found that a parent compound with N,N-disubstituted moieties had micromolar activity. researchgate.net Attempts to enhance this potency by replacing these substituents with other groups like naphthyl, naphthylmethyl, or variously substituted phenyl rings did not lead to a significant increase in activity. researchgate.net Significant improvement in inhibitory power was only achieved when the structural changes converged with those of known potent inhibitors, indicating that specific structural arrangements are necessary for strong binding. researchgate.net

Similarly, studies on sulfamoyl benzoic acid (SBA) analogues as agonists for the lysophosphatidic acid (LPA₂) receptor have shown that molecular modifications can achieve not only high potency, with some analogues showing subnanomolar activity, but also specificity for the LPA₂ subtype. nih.govnih.gov Computational docking analysis supported and rationalized the experimental SAR, highlighting the importance of the ligand-binding pocket's characteristics. nih.govnih.gov

Further SAR exploration of related sulfonamide derivatives revealed the importance of substituents on different parts of the scaffold for inhibiting enzymes like α-glucosidase and α-amylase. researchgate.net For instance, in a series of sulfamoyl benzamidothiazoles, modifications at different sites of the molecule led to varying effects on NF-κB activation, with certain alkyne derivatives showing significantly higher activity than their alkane counterparts. nih.gov This underscores that both the nature and position of substituents are critical for molecular recognition and the resulting biological response. Two structural features that appear crucial for the potent activity of some benzoic acid derivatives are a terminal carboxyl group, which can form hydrogen bonds, and a hydrophobic group to occupy nonpolar areas on a protein's surface. iomcworld.com

While extensive SAR studies have been conducted on the planar and substituent aspects of sulfamoylbenzoic acid derivatives, specific research detailing the stereochemical effects of chiral centers within these molecules is not widely available in the public domain. For many classes of bioactive molecules, stereochemistry is a critical determinant of efficacy, as the three-dimensional arrangement of atoms dictates how a ligand fits into the chiral environment of a protein's binding site. Different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies, selectivities, and even different types of activity (e.g., agonist vs. antagonist). The introduction of chiral centers into derivatives of this compound could, therefore, have profound effects on their molecular interactions. This remains an important area for future investigation to fully understand and optimize the activity of this class of compounds.

Mechanistic Probes of Enzyme Inhibition by Sulfamoylbenzoic Acid Derivatives (In Vitro/In Silico)

Understanding the precise mechanism by which a compound inhibits an enzyme is crucial. For sulfamoylbenzoic acid derivatives, researchers have employed kinetic studies and computational modeling to characterize their inhibitory power and identify how they interact with target proteins.

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions, while the Kᵢ is a more absolute measure of binding affinity.

Derivatives of sulfamoylbenzoic acid have been evaluated against several enzymes, showing a wide range of potencies. For example, in a study of N-substituted 4-sulfamoylbenzoic acids as cPLA2α inhibitors, IC₅₀ values ranged from the micromolar to the submicromolar level. researchgate.net The initial hit compound had an IC₅₀ of 5.8 µM, while optimized derivatives achieved IC₅₀ values as low as 0.25 µM. researchgate.net

In the context of cancer-related enzymes, derivatives of 4-(thiazol-5-yl)benzoic acid have been developed as potent inhibitors of Protein Kinase CK2, with IC₅₀ values in the low nanomolar range (14-17 nM). nih.gov Other research on sulfamoyl benzamide (B126) derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) also found potent compounds, with one derivative inhibiting h-NTPDase1 with an IC₅₀ value of 2.88 µM. rsc.org

The following table summarizes the inhibitory potency of various sulfamoylbenzoic acid derivatives and related structures against different enzyme targets.

Compound ClassEnzyme TargetReported IC₅₀ ValueReference
N-Indolylethyl-4-sulfamoylbenzoic acid derivative (85)Cytosolic Phospholipase A2α (cPLA2α)0.25 µM researchgate.net
N,N-disubstituted 4-sulfamoylbenzoic acid derivative (3)Cytosolic Phospholipase A2α (cPLA2α)5.8 µM researchgate.net
4-(Thiazol-5-yl)benzoic acid derivativeProtein Kinase CK2α0.014 µM (14 nM) nih.gov
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl) benzenesulfonamide (B165840) (3i)h-NTPDase12.88 µM rsc.org
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)Cyclooxygenase-2 (COX-2)0.39 mM nih.gov
5-aryl thiazole (B1198619) derivative (11)DPP-42.51 µM researchgate.net

Molecular docking and simulation studies have been instrumental in visualizing how sulfamoylbenzoic acid derivatives fit into the active sites of their target proteins. These in silico techniques help identify crucial amino acid residues and the types of chemical interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that anchor the inhibitor.

For inhibitors of α-amylase, a key enzyme in carbohydrate digestion, studies have shown that plant-derived compounds can interact with key active site residues like Glu233 and Asp300. nih.gov These interactions are thought to disrupt the enzyme's catalytic mechanism and its ability to properly orient substrates. nih.gov Similarly, docking studies of benzoic acid derivatives against the Trypanosoma cruzi enzyme trans-sialidase revealed binding patterns similar to known inhibitors, highlighting specific interactions within the enzyme's active site. mdpi.com

In the case of Protein Kinase CK2, inhibitors often target the highly conserved ATP-binding pocket. The effectiveness of inhibitors like 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) and related compounds stems from their ability to occupy this site and prevent the binding of ATP, which is essential for the kinase's phosphotransferase activity. nih.gov For cyclooxygenase-2 (COX-2), the inhibition mechanism can be more complex. The salicylate (B1505791) derivative HTB, for example, inhibits COX-2-mediated prostaglandin (B15479496) production and is thought to exert this effect by blocking the activation of the transcription factor NF-κB, which is required for the expression of the COX-2 enzyme. nih.gov

Enzyme inhibitors can act through two main types of binding sites: orthosteric and allosteric. The orthosteric site (or active site) is where the enzyme's natural substrate binds. Competitive inhibitors typically bind here. An allosteric site is a secondary location on the enzyme. When a molecule binds to an allosteric site, it can change the enzyme's shape, thereby altering the activity at the main active site.

While many inhibitors of kinases and other enzymes are designed to be competitive, targeting the orthosteric ATP-binding pocket, the discovery of allosteric sites has opened new avenues for developing more selective drugs. Molecules that bind to allosteric sites can offer higher specificity, as these sites are often less conserved across different enzymes than the highly conserved active sites. For Protein Kinase CK2, it has been shown that some inhibitors can occupy not only the canonical ATP cleft (the orthosteric site) but also an adjacent allosteric site. This dual-binding mode represents a sophisticated mechanism of inhibition that can lead to high potency and selectivity.

Intermolecular Forces Governing Ligand-Target Interactions (e.g., Hydrogen Bonding, Van der Waals Forces, π-π Stacking)

The interaction of small molecule ligands, such as this compound, with their biological targets is a complex process governed by a variety of non-covalent intermolecular forces. These forces, though individually weak, collectively contribute to the binding affinity and specificity of the ligand for its protein partner. The key interactions include hydrogen bonding, van der Waals forces, and π-π stacking. While direct experimental data on the specific binding of this compound is not extensively detailed in the public domain, the well-understood chemistry of its constituent functional groups—the sulfonamide and the aromatic rings—provides a strong basis for predicting its molecular interactions.

Hydrogen Bonding

Hydrogen bonds are crucial directional interactions that significantly contribute to the stability of ligand-protein complexes. In the case of this compound, the sulfonamide group (-SO₂NH-) is a primary site for hydrogen bonding. The sulfonamide oxygens are known to be key binding motifs. nih.govacs.org The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms can act as hydrogen bond acceptors. mdpi.comnih.gov This allows for the formation of strong electrostatic interactions with suitable amino acid residues in a protein's binding pocket. nih.gov

Studies on related sulfonamide-containing molecules have shown that they typically form hydrogen bonds with amino acid residues such as isoleucine and tyrosine. chemrxiv.org The carboxylic acid group of the benzoic acid moiety also presents another significant site for hydrogen bonding, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. This dual capability allows for the formation of robust interactions with the protein backbone or charged amino acid side chains. In the solid state, sulfonamides commonly exhibit hydrogen-bonding patterns that result in chains or dimers. mdpi.com

Van der Waals Forces

Van der Waals forces are non-specific, distance-dependent interactions that arise from temporary fluctuations in electron density. While weaker than hydrogen bonds, their cumulative effect over the entire surface area of the ligand can be substantial. The tolyl and benzyl (B1604629) moieties of this compound, being hydrophobic, are likely to engage in van der Waals interactions within hydrophobic pockets of a target protein. These interactions are critical for the initial recognition and fitting of the ligand into the binding site. mdpi.com

π-π Stacking

The aromatic rings of the tolyl and benzyl groups in this compound are capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the protein's binding site. nih.govyoutube.com These interactions arise from the attractive, noncovalent forces between the electron clouds of the aromatic rings. youtube.com The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, and they play a significant role in the orientation and stabilization of the ligand within the binding pocket. youtube.com In some protein-ligand complexes involving sulfonamides, intramolecular π-π stacking has also been observed, which can influence the conformation of the ligand itself. nih.gov

The following tables summarize the potential intermolecular interactions based on the functional groups of this compound and findings from related compounds.

Table 1: Potential Hydrogen Bonding Interactions

Functional Group of LigandRole in Hydrogen BondingPotential Interacting Amino Acid Residues
Sulfonamide (-SO₂NH-)Donor (N-H) and Acceptor (S=O)Isoleucine, Tyrosine, Serine
Carboxylic Acid (-COOH)Donor (O-H) and Acceptor (C=O)Arginine, Lysine, Histidine, Asparagine, Glutamine

Table 2: Potential Van der Waals and π-π Stacking Interactions

Aromatic Moiety of LigandType of InteractionPotential Interacting Amino Acid Residues
Tolyl GroupVan der Waals, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Benzyl GroupVan der Waals, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine

Table 3: Summary of Intermolecular Forces and Their Contributions

Type of Intermolecular ForceContributing Functional GroupsSignificance in Ligand Binding
Hydrogen BondingSulfonamide, Carboxylic AcidSpecificity and high affinity
Van der Waals ForcesEntire molecule, especially aromatic ringsInitial recognition and hydrophobic packing
π-π StackingTolyl and Benzyl ringsOrientation and stabilization within the binding pocket

Solid State Chemistry and Crystallographic Analysis of 4 N M Tolylsulfamoyl Benzoic Acid

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination:

There are no published single-crystal or powder X-ray diffraction patterns for 4-(N-m-tolylsulfamoyl)benzoic acid. This foundational data is essential for determining its crystal system, space group, unit cell dimensions, and atomic coordinates, which are the basis for any further solid-state analysis.

Cocrystallization Strategies Involving this compound and Related Coformers:

Without the crystal structure of the parent compound, it is impossible to discuss cocrystallization strategies. Furthermore, no studies detailing attempts to form cocrystals with this compound and any coformers have been found. Consequently, there is no information on:

Polymorphism and Pseudopolymorphism Studies in the Solid State:

There are no published studies on the polymorphism or pseudopolymorphism of this compound. Investigating and identifying different crystalline forms (polymorphs) or solvates/hydrates (pseudopolymorphs) requires extensive experimental screening and characterization, which has not been reported for this compound.

While information is available for structurally related compounds, such as other substituted sulfonylamino benzoic acids, this data cannot be extrapolated to this compound, as minor changes in molecular structure can lead to vastly different solid-state behaviors. To maintain scientific accuracy, an article on this specific compound cannot be written until primary research data becomes available.

Future Research Directions and Advanced Methodologies for 4 N M Tolylsulfamoyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves harsh reagents and generates significant waste, prompting the development of more environmentally benign and efficient methods. Future synthetic strategies for 4-(N-m-tolylsulfamoyl)benzoic acid will likely focus on green chemistry principles, aiming to reduce the environmental impact while improving yield and purity.

One promising avenue is the adoption of mechanochemical synthesis , a solvent-free approach that utilizes mechanical energy to drive chemical reactions. acs.orgyoutube.com This technique has been successfully applied to the synthesis of various aromatic sulfonamides and offers advantages such as reduced solvent usage, lower energy consumption, and often, improved reaction rates. acs.orgyoutube.com Another area of intense research is the use of water as a solvent for sulfonamide synthesis. mdpi.com Aqueous-based methods, often performed under controlled pH, can simplify product isolation and minimize the use of volatile organic compounds. mdpi.com

Furthermore, the development of novel catalytic systems for N-arylation is a key focus. pexacy.comnih.gov Transition-metal-free arylation procedures, utilizing reagents like o-silylaryl triflates, offer a mild and efficient alternative to traditional copper- or palladium-catalyzed reactions. nih.govlibretexts.org The direct sulfonamidation of C-H bonds using sulfonyl azides is another innovative approach that provides an atom-economical route to N-aryl sulfonamides, with nitrogen gas as the only byproduct. acs.org These advanced synthetic methods are expected to play a crucial role in the sustainable production of this compound and its derivatives.

Synthetic ApproachKey AdvantagesRelevant Research Areas
Mechanochemical Synthesis Solvent-free, reduced energy consumption, improved reaction ratesBall milling, solid-state reactions
Aqueous Synthesis Environmentally benign, simplified workuppH-controlled reactions, use of surfactants
Novel N-Arylation Methods Milder reaction conditions, improved functional group toleranceTransition-metal-free catalysis, C-H activation

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

To ensure the quality and consistency of this compound synthesis, particularly in a pharmaceutical manufacturing context, the integration of advanced analytical techniques for real-time process monitoring is essential. Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. acs.orgnih.gov

For the synthesis and crystallization of active pharmaceutical ingredients (APIs) like this compound, PAT tools can provide invaluable insights. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can monitor the concentration of reactants, intermediates, and the final product in real-time, allowing for precise control over the reaction progress. nih.govnih.gov

Furthermore, hyperspectral imaging is emerging as a powerful non-destructive technique for the analysis of pharmaceutical products. youtube.commdpi.compexacy.comnih.govmdpi.com This technology combines spectroscopy and imaging to provide both spatial and spectral information about a sample. In the context of this compound, hyperspectral imaging could be used to assess the homogeneity of the final product, detect impurities, and even differentiate between different polymorphic forms in real-time. youtube.compexacy.com The ability to monitor the distribution of the active ingredient and excipients in a tablet, for instance, is crucial for ensuring product quality and performance. mdpi.com

Analytical TechniqueApplication in this compound ResearchKey Benefits
Process Analytical Technology (PAT) Real-time monitoring and control of synthesis and crystallizationImproved process understanding, enhanced product quality and consistency
In-situ FTIR and Raman Spectroscopy Monitoring reaction kinetics and product formationReal-time data acquisition, non-invasive
Hyperspectral Imaging Analysis of product homogeneity, impurity detection, polymorph screeningNon-destructive, provides spatial and spectral information

High-Throughput Computational Screening and Virtual Library Design for Analogues

The discovery of novel analogues of this compound with enhanced biological activity can be significantly accelerated through the use of computational methods. High-throughput computational screening (HTCS) allows for the rapid evaluation of large virtual libraries of compounds against a specific biological target. slideshare.netpharmacy180.com This in silico approach can prioritize a smaller, more manageable set of candidate molecules for synthesis and experimental testing, thereby saving time and resources. slideshare.net

A key component of this process is the creation of a virtual library of analogues. This involves systematically modifying the structure of this compound, for example, by altering the substituents on the tolyl or benzoic acid rings. The resulting virtual compounds can then be docked into the active site of a target protein to predict their binding affinity and mode of interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. acs.orgmdpi.compexacy.comnih.govnih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized analogues. acs.orgpexacy.com Similarly, pharmacophore modeling can identify the key three-dimensional arrangement of chemical features necessary for biological activity, providing a blueprint for the design of novel and potent derivatives. nih.govacs.orgmdpi.com These computational approaches, often used in concert, will be instrumental in the rational design of the next generation of this compound-based therapeutic agents.

Computational MethodApplication in Drug DiscoveryRelevance to this compound
High-Throughput Computational Screening (HTCS) Rapidly screen large libraries of virtual compoundsIdentify promising analogues with desired biological activity
Virtual Library Design Generate diverse sets of related molecules for in silico testingExplore the chemical space around the core scaffold
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structureGuide the design of more potent analogues
Pharmacophore Modeling Identify essential features for biological activityProvide a 3D template for designing new molecules

Exploration of New Mechanistic Paradigms in Molecular Recognition

A deeper understanding of the fundamental principles governing the molecular recognition of this compound is crucial for the design of more specific and effective drugs. Future research will likely focus on elucidating the intricate details of its interactions with biological targets, moving beyond simple lock-and-key models.

The role of non-covalent interactions , such as hydrogen bonds, van der Waals forces, and π-stacking, in the binding of sulfonamides to proteins is a key area of investigation. acs.orgnih.govnih.gov The sulfonamide group itself is a versatile hydrogen bond donor and acceptor, and its interactions with protein backbones and side chains are critical for binding affinity and specificity. mdpi.comnih.gov The study of the conformational preferences of diarylsulfonamides is also important, as the relative orientation of the two aromatic rings can significantly impact biological activity. mdpi.compharmacy180.com Rotational spectroscopy and computational methods can provide valuable insights into the preferred conformations of these molecules in the gas phase and in solution. mdpi.com

Furthermore, the principles of supramolecular chemistry are being increasingly applied to understand and control the assembly of molecules in the solid state. nih.govnih.gov The formation of cocrystals, where a drug molecule is combined with a benign coformer, can be used to modify the physicochemical properties of this compound, such as its solubility and bioavailability. nih.gov Understanding the hierarchy of supramolecular synthons, or reliable patterns of intermolecular interactions, is key to the rational design of such multicomponent solids. nih.gov

Finally, mechanistic studies that link the uptake and cellular concentration of sulfonamides to their biological effect will provide a more complete picture of their mode of action. nih.gov Mathematical models that consider factors such as cellular pH and the pKa of the sulfonamide can help to predict their efficacy under different physiological conditions. nih.gov These advanced mechanistic investigations will pave the way for the development of more sophisticated and targeted therapeutic strategies based on the this compound scaffold.

Research AreaFocusImportance for this compound
Non-covalent Interactions Hydrogen bonding, van der Waals forces, π-stackingUnderstanding the basis of binding affinity and specificity
Conformational Analysis Determining the preferred 3D structures of moleculesRelating molecular shape to biological activity
Supramolecular Chemistry Design and study of cocrystals and intermolecular interactionsModifying physicochemical properties like solubility
Mechanistic Modeling Linking molecular properties to cellular effectsPredicting efficacy and guiding rational drug design

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(N-m-tolylsulfamoyl)benzoic acid, and how can purity be optimized?

  • Methodology :

  • Sulfonylation : React m-toluidine with chlorosulfonic acid to form the intermediate sulfonyl chloride.
  • Coupling : Use carbodiimide reagents (e.g., N,N’-dicyclohexylcarbodiimide, DCC) in anhydrous solvents like DMF to conjugate the sulfonamide with 4-carboxybenzene derivatives .
  • Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitor via HPLC with a C18 column and UV detection at 254 nm .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in methanol). Collect diffraction data using a Bruker D8 Venture diffractometer. Refine with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹). Use ¹H/¹³C NMR to assign aromatic protons and sulfonamide linkages .

Q. What assays are recommended for preliminary evaluation of biological activity?

  • Approach :

  • Enzyme inhibition : Test cPLA2α inhibition using a fluorometric assay (e.g., substrate: arachidonoyl thioester; monitor fluorescence at excitation/emission 355/460 nm) .
  • Antimicrobial screening : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (Minimum Inhibitory Concentration) values .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

  • SAR Strategy :

  • Substituent variation : Replace the m-tolyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups. Assess impact on cPLA2α inhibition (see Table 1).

  • Bioisosteric replacement : Substitute the sulfonamide with a phosphonamide or carbamate group. Evaluate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

    Table 1 : Comparative cPLA2α Inhibition of Analogues

    SubstituentIC₅₀ (µM)
    m-Tolyl (parent)0.8
    4-CF₃-phenyl0.3
    4-OCH₃-phenyl2.1

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Troubleshooting Steps :

Purity verification : Re-analyze compound batches via LC-MS to rule out impurities (>99% purity required for reproducibility) .

Assay standardization : Calibrate enzyme activity using positive controls (e.g., AX059 for cPLA2α). Normalize data to internal standards (e.g., 4-(trifluoromethyl)benzoic acid in GC/MS) .

Structural confirmation : Re-determine crystal structure to identify polymorphic forms or hydration states affecting activity .

Q. What computational tools are suitable for studying interactions between this compound and biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to cPLA2α (PDB ID: 1CJY). Validate with MD simulations (GROMACS, 100 ns trajectory) .
  • QM/MM calculations : Compute binding energies at the B3LYP/6-31G* level for sulfonamide-enzyme interactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • GHS compliance : Wear PPE (gloves, goggles) due to potential skin/eye irritation (Category 2). Store in a cool, dry place away from oxidizers .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated organic waste containers .

Data Reproducibility and Reporting

Q. How should crystallographic data for this compound be documented to ensure reproducibility?

  • Best Practices :

  • Report CIF files (via SHELXL) with full refinement parameters (R-factor < 5%). Include ORTEP diagrams (generated with WinGX) to visualize thermal ellipsoids .
  • Deposit data in public repositories (e.g., Cambridge Structural Database, CSD) with accession numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.